

# Early-phase clinical trial results for JNJ-42165279

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early-Phase Clinical Trial Results of JNJ-42165279

## Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2] [4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for JNJ-42165279, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

# **Mechanism of Action: FAAH Inhibition**

**JNJ-42165279** is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, **JNJ-42165279** potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC50 of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]





Click to download full resolution via product page

Caption: Signaling pathway of FAAH inhibition by JNJ-42165279.

# Early-Phase Clinical Trial Results Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety

A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of **JNJ-42165279**.[5][9]

Pharmacokinetics: **JNJ-42165279** demonstrated a plasma half-life of 8-14 hours.[3] Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at Cmax.[4]



Pharmacodynamics: Administration of **JNJ-42165279** resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[5] A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 confirmed target engagement in the brain.[5][10]

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers

| Parameter            | Dose                        | Result                                |
|----------------------|-----------------------------|---------------------------------------|
| Plasma AEA           | 10-100 mg (single dose)     | 5.5–10-fold increase vs. placebo[5]   |
| Plasma OEA & PEA     | 10-100 mg (single dose)     | 4.3–5.6-fold increase vs. placebo[5]  |
| CSF AEA              | 10-75 mg (daily for 7 days) | ~41-77-fold increase vs. predose[5]   |
| CSF OEA              | 10-75 mg (daily for 7 days) | ~5.8-7.4-fold increase vs. predose[5] |
| Brain FAAH Occupancy | ≥10 mg                      | Saturation (96-98%)[5]                |

Safety: In Phase 1 trials, **JNJ-42165279** was generally well-tolerated with few side effects, all of which were of mild intensity.[11][12] No serious adverse events were reported.[1]

# **Phase 2: Efficacy and Safety in Patient Populations**

Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of **JNJ-42165279** (25 mg daily for 12 weeks) in 149 subjects with SAD.[3][6][7][8][13]

Table 2: Efficacy Results of JNJ-42165279 in Social Anxiety Disorder



| Endpoint                           | JNJ-42165279<br>(n=~75) | Placebo (n=~74)  | p-value                |
|------------------------------------|-------------------------|------------------|------------------------|
| Change in LSAS Total<br>Score      | -29.4 (SD 27.47)        | -22.4 (SD 23.57) | Not significant[6][13] |
| ≥30% Improvement in LSAS           | 42.4%                   | 23.6%            | 0.04[6][13]            |
| CGI-I "Much/Very<br>Much Improved" | 44.1%                   | 23.6%            | 0.02[6][13]            |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation

The study indicated that **JNJ-42165279** may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]

Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of **JNJ-42165279** (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]

Table 3: Efficacy Results of JNJ-42165279 in Autism Spectrum Disorder

| Endpoint (Change<br>from baseline to<br>day 85) | JNJ-42165279             | Placebo       | p-value       |
|-------------------------------------------------|--------------------------|---------------|---------------|
| ABI-CD Score                                    | Not specified            | Not specified | 0.284[14][15] |
| ABI-SC Score                                    | Not specified            | Not specified | 0.290[14][15] |
| ABI-RB Score                                    | Not specified            | Not specified | 0.231[14][15] |
| RBS-R Score                                     | Favored JNJ-<br>42165279 | -             | 0.006[14][15] |
| CASI-Anx Score                                  | Favored JNJ-<br>42165279 | -             | 0.048[14][15] |



ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.

While the primary endpoints were not met, **JNJ-42165279** showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[14] [15]

# **Experimental Protocols**

Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.

Phase 1 Multiple-Ascending Dose and PET Study:

- Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[9][16]
- Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of JNJ-42165279), pharmacodynamics (plasma and CSF FAA levels, leukocyte FAAH activity), and safety were monitored.[5][9]
- PET Imaging: Brain FAAH occupancy was determined using the tracer [11C]MK3168 after single and multiple doses of JNJ-42165279.[5][10]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAAH inhibitors in the limelight, but regrettably PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-







controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-phase clinical trial results for JNJ-42165279].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b560100#early-phase-clinical-trial-results-for-jnj-42165279]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com